molecular formula C13H14F3NO B2506592 1-(2-(Trifluoromethyl)benzyl)piperidin-4-one CAS No. 905986-91-6

1-(2-(Trifluoromethyl)benzyl)piperidin-4-one

Cat. No.: B2506592
CAS No.: 905986-91-6
M. Wt: 257.256
InChI Key: BMCCNELNSYXAHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Trifluoromethyl)benzyl)piperidin-4-one (CAS 905986-91-6) is a high-value piperidine-based chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a piperidin-4-one scaffold substituted with a 2-(trifluoromethyl)benzyl group, a structure recognized as a privileged motif in drug discovery . The presence of the trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making this reagent a versatile intermediate for the synthesis of more complex bioactive molecules . Research indicates that this core structure and its derivatives are key intermediates in the development of compounds for central nervous system (CNS) targets. Specifically, it serves as a precursor in the synthesis of ligands for neurotransmitter transporters . For instance, structural analogues have been investigated as high-affinity, selective ligands for the dopamine transporter (DAT) and have shown promise as allosteric modulators of the serotonin transporter (SERT) . Furthermore, the piperidine fragment is a common feature in the design of histamine H3 receptor antagonists, which are being explored for therapeutic applications in areas such as cognitive disorders and obesity . The compound is supplied with a guaranteed level of purity and consistency. It is intended for use in discovery research, hit-to-lead optimization, and as a key intermediate in the synthesis of novel chemical entities. This product is for research purposes only and is not intended for diagnostic or therapeutic use. Handle with care; refer to the Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)12-4-2-1-3-10(12)9-17-7-5-11(18)6-8-17/h1-4H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCCNELNSYXAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-(Trifluoromethyl)benzyl)piperidin-4-one typically involves the following steps:

Chemical Reactions Analysis

Aldol and Crossed-Aldol Reactions

The ketone group at the 4-position enables participation in aldol reactions with aromatic aldehydes. For example:

Reactant Conditions Product Yield
BenzaldehydeLDA, THF/HMPA (5:1), -78°C3,7-syn-2e (aldol adduct)42%
CinnamaldehydeTHF/HMPA (5:1), room temperature3,7-syn-2h (1,4-adduct via Michael addition)15%

The solvent system (THF/HMPA) significantly impacts regioselectivity, favoring 1,4-adducts in polar aprotic media ( , ).

Nucleophilic Substitutions

The trifluoromethyl-benzyl moiety undergoes nucleophilic aromatic substitution (SNAr) under specific conditions:

Nucleophile Conditions Product Key Role of -CF₃
Amines (e.g., piperazine)DMF, 100°C, 18 h4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazineActivates aromatic ring for attack
Grignard reagentsDry ether, refluxAlkylated derivativesStabilizes transition state

The -CF₃ group increases the electrophilicity of the benzyl ring, accelerating substitution at the para position (, ).

Reduction Reactions

The ketone group is reducible to secondary alcohols or amines:

Reducing Agent Conditions Product Application
NaBH₄Methanol, 0°C4-Hydroxypiperidine derivativeIntermediate for chiral synthesis
LiAlH₄THF, reflux4-Aminopiperidine derivativePrecursor for bioactive molecules

Selective reduction of the ketone preserves the -CF₃-benzyl group, enabling modular functionalization ( ).

Biological Activity and Mechanistic Insights

While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:

  • Enzyme inhibition : Binds to cyclooxygenase-2 (COX-2) via hydrogen bonding with the ketone oxygen ( ).

  • Receptor modulation : The -CF₃ group enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted derivatives ( ).

Comparative Reactivity Table

Reaction Type Key Functional Group Reactivity Trend
Aldol condensationKetone (C=O)Enhanced by -CF₃’s electron-withdrawing effect
Nucleophilic substitutionBenzyl -CF₃Para > meta substitution due to -CF₃ orientation
ReductionKetone (C=O)Faster than non-fluorinated analogs

Scientific Research Applications

The compound exhibits various biological activities, particularly in pharmacology. Research indicates that it may interact with multiple biological targets, leading to potential therapeutic effects. Some key areas of application include:

  • Antidepressant Activity : Compounds with similar structures have been studied for their antidepressant properties, suggesting that 1-(2-(Trifluoromethyl)benzyl)piperidin-4-one may also possess similar effects.
  • Antiviral Properties : Piperidine derivatives are being explored as potential inhibitors of viruses such as influenza. For instance, N-benzyl 4,4-disubstituted piperidines have shown promise as influenza virus inhibitors due to their unique mechanisms of action against viral fusion processes .
  • Pain Management : Related compounds have demonstrated efficacy in reducing inflammatory pain in animal models, indicating that derivatives of this class could be beneficial in pain management therapies .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructureUnique Features
4-Piperidone4-PiperidoneBasic piperidone without trifluoromethyl group; used as a precursor.
1-(2-(Fluorobenzyl)piperidin-4-oneFluorobenzylContains fluorine instead of trifluoromethyl; different electronic properties.
3,5-Bis(arylidene)-4-piperidones3,5-Bis(arylidene)More complex structure; studied for anti-inflammatory activity.

The trifluoromethyl group in this compound enhances its lipophilicity and biological activity compared to similar compounds lacking this feature, making it particularly interesting for drug discovery and development.

Case Studies and Research Findings

Several studies have highlighted the potential applications of piperidine derivatives:

  • Influenza Virus Inhibition : Research has shown that N-benzyl 4,4-disubstituted piperidines can effectively inhibit the influenza virus through novel mechanisms involving hemagglutinin fusion peptide interactions. This suggests that derivatives like this compound could be explored for antiviral drug development .
  • Anti-inflammatory Effects : In a study involving inflammatory pain models, compounds structurally related to this compound demonstrated significant pain relief without affecting normal exploratory behavior in rats, indicating their potential therapeutic use in chronic pain management .
  • Drug Design Framework : The benzoylpiperidine fragment, which includes the piperidine structure found in this compound, has been recognized as a privileged structure in drug design due to its presence in various bioactive molecules across therapeutic areas including oncology and neurology .

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethyl)benzyl)piperidin-4-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Trifluoromethyl Impact : The -CF₃ group in 1-(2-(Trifluoromethyl)benzyl)piperidin-4-one likely enhances binding to hydrophobic enzyme pockets, as seen in Compound 18c’s AChE inhibition and UDO’s CYP51 inhibition .
  • Ring Modifications: Replacement of the ketone with imidazolidin-2-one (Compound 18c) or indanone (E2020) improves AChE affinity, suggesting the ketone alone may be suboptimal for target engagement .
  • Anti-Inflammatory Activity : Bis(fluorobenzylidene) derivatives exhibit anti-inflammatory properties, but the absence of -CF₃ in these analogs highlights the unique role of trifluoromethyl in other therapeutic contexts .
Comparative Challenges:
  • Trifluoromethyl Introduction: Requires specialized reagents (e.g., trifluoromethylating agents) or pre-functionalized benzyl halides, increasing synthetic complexity compared to non-fluorinated analogs .
  • Crystallography : SHELX software () is critical for resolving structures of complex analogs, aiding in SAR studies .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, extending half-life relative to compounds like (3E,5E)-1-benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one .

Biological Activity

1-(2-(Trifluoromethyl)benzyl)piperidin-4-one is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine core with a trifluoromethyl group attached to a benzyl moiety. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for biological activity. The structure can be represented as follows:

Structure C13H12F3NO\text{Structure }C_{13}H_{12}F_{3}NO

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit notable anticancer activities. For instance, derivatives containing trifluoromethyl groups have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models. A study on trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones revealed that these compounds could promote hepatoma cell apoptosis by modulating key apoptotic proteins such as Bcl-2 and Bax, along with inhibiting NF-κB activation .

Compound NameActivityMechanism
Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidonesAnti-tumorInhibits NF-κB, promotes apoptosis
This compoundPotential anti-cancerSimilar mechanism expected based on structural analogs

Anti-inflammatory Effects

The anti-inflammatory potential of piperidine derivatives has been documented in various studies. The introduction of trifluoromethyl groups has been associated with enhanced anti-inflammatory activity. For example, compounds similar to this compound have demonstrated the ability to reduce inflammation through inhibition of the NF-κB pathway .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Key Signaling Pathways : Compounds with similar structures have been shown to inhibit pathways involved in cell survival and proliferation, such as the NF-κB and MAPK pathways.
  • Modulation of Apoptotic Proteins : By affecting the expression levels of proteins like Bcl-2 and Bax, these compounds can induce apoptosis in cancer cells.
  • Lipophilicity : The enhanced lipophilicity due to the trifluoromethyl group improves cell membrane permeability, facilitating better interaction with biological targets.

Study on Piperidine Derivatives

A comprehensive review highlighted various piperidine derivatives' roles in cancer therapy. Specifically, one study demonstrated that a structurally similar compound exhibited improved cytotoxicity compared to standard chemotherapeutics . The findings suggest that this compound could be explored further for its anticancer potential.

In Vitro Studies

In vitro studies have shown that related compounds can effectively inhibit tumor growth across several cancer cell lines, including those derived from breast and lung cancers. These studies often utilize assays like MTT or flow cytometry to assess cell viability and apoptosis induction.

Q & A

Q. What are the established synthetic routes for 1-(2-(trifluoromethyl)benzyl)piperidin-4-one, and what parameters critically influence reaction efficiency?

The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, derivatives of piperidin-4-one are often prepared by alkylating a piperidin-4-one precursor with a substituted benzyl halide under basic conditions (e.g., K₂CO₃ in DMF). Key parameters include temperature control (60–80°C), solvent polarity, and stoichiometric ratios to minimize side reactions like over-alkylation . The trifluoromethyl group’s electron-withdrawing nature may necessitate longer reaction times or elevated temperatures compared to non-fluorinated analogs .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this compound?

  • NMR : 1^1H and 13^13C NMR are used to verify substituent positions and stereochemistry. The deshielding effect of the trifluoromethyl group on adjacent protons is a diagnostic marker .
  • X-ray crystallography : Resolves bond angles and torsional strain in the piperidin-4-one ring, particularly for assessing planarity and non-covalent interactions (e.g., C–F···H contacts) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight and detects fragmentation patterns indicative of the benzyl-piperidine scaffold .

Q. How is the compound’s purity validated, and what analytical thresholds are acceptable for pharmacological studies?

Purity is assessed via HPLC (reversed-phase C18 column, methanol/water mobile phase) with UV detection at 254 nm. A purity ≥95% is typically required for in vitro assays. Residual solvents (e.g., DMF) must comply with ICH Q3C guidelines, validated using GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, incubation time) or impurities. To address this:

  • Standardize assay protocols (e.g., ATP-based viability assays vs. apoptosis markers) .
  • Re-evaluate compound stability under experimental conditions (e.g., pH-dependent degradation in cell culture media) .
  • Use orthogonal binding assays (e.g., SPR vs. radioligand displacement) to confirm target engagement .

Q. What strategies optimize the compound’s synthetic yield in multi-step reactions?

  • Protecting groups : Temporarily shield the piperidin-4-one ketone during benzylation to prevent unwanted side reactions .
  • Catalysis : Palladium-catalyzed cross-coupling for introducing the trifluoromethylbenzyl group improves regioselectivity .
  • Workup optimization : Liquid-liquid extraction with ethyl acetate/water removes unreacted starting materials, while silica gel chromatography isolates the product with ≥90% recovery .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?

The CF₃ group enhances metabolic stability by resisting oxidative degradation (e.g., cytochrome P450 enzymes) and improves blood-brain barrier penetration due to increased lipophilicity (logP ~2.5). However, it may reduce aqueous solubility, requiring formulation adjustments (e.g., PEG-based vehicles) .

Q. What in silico methods predict the compound’s binding modes to neurological targets like σ receptors?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with receptor active sites. The trifluoromethyl group’s electrostatic potential maps show strong van der Waals interactions with hydrophobic pockets, while the piperidin-4-one’s ketone forms hydrogen bonds with conserved residues (e.g., Tyr 206 in σ-1 receptors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.